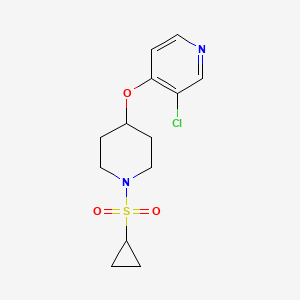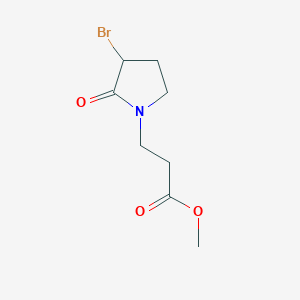
3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound with the molecular formula C13H17ClN2O3S. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a pyridine ring via an oxygen atom. The piperidine ring is further substituted with a cyclopropylsulfonyl group.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other piperidine derivatives . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition Research on beta-Piperidinoethylsulfides, which share structural motifs with the compound of interest, has led to the development of inhibitors for cyclin-dependent kinase CDK2, a crucial protein involved in cell cycle regulation. The methodology developed for synthesizing these inhibitors demonstrates the potential application of similar compounds in medicinal chemistry, particularly in cancer research where CDK2 plays a pivotal role (Griffin et al., 2006).
Cationic Cyclisation Terminators The use of sulfonamides, including structures resembling the compound , has been explored as terminators in cationic cyclisations. This synthetic application is critical for the efficient formation of complex polycyclic systems, which are foundational in the development of new pharmaceuticals and materials (Haskins & Knight, 2002).
Antibacterial Agent Synthesis Compounds featuring cyclopropyl and sulfonyl groups, akin to 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine, have been synthesized for their potential as antibacterial agents. This application signifies the importance of such compounds in addressing microbial resistance and developing new antibiotics (Miyamoto et al., 1987).
Nanomagnetic Reusable Catalysts The preparation of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles illustrates an innovative use of piperidine derivatives as catalysts in organic synthesis. These materials can significantly impact sustainable chemistry by offering reusable and efficient catalysts for various reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Surface Activity and Antimicrobial Properties Sulfur-containing derivatives of heteroaromatic amines, resembling the compound of interest, have been explored for their antifungal, antibacterial, and surface-active properties. These studies underline the broader applicability of such compounds in both healthcare and industrial sectors (El-Sayed, 2006).
Direcciones Futuras
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been shown to have various interactions with their targets leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level depending on their specific structure and target .
Propiedades
IUPAC Name |
3-chloro-4-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-9-15-6-3-13(12)19-10-4-7-16(8-5-10)20(17,18)11-1-2-11/h3,6,9-11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLSAAGNSLGKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)
![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)


![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2876367.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)
